

Part 1: Core Molecular Identity and Physicochemical Characteristics

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Compound of Interest

Compound Name: 3,4-Dichloro-2-propylphenol

CAS No.: 54932-67-1

Cat. No.: B8726919

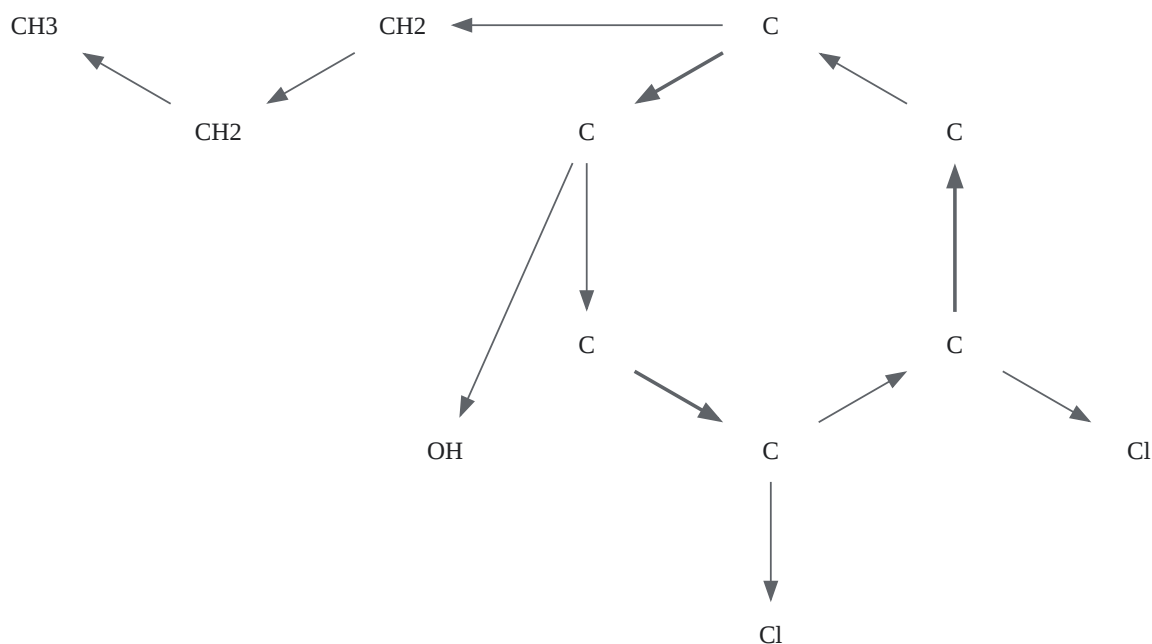
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3,4-Dichloro-2-propylphenol (CAS No. 54932-67-1) is a substituted phenol derivative whose utility in organic synthesis is largely dictated by its specific arrangement of functional groups.^[1] The presence of a hydroxyl group, a propyl chain, and two chlorine atoms on the aromatic ring creates a molecule with distinct reactivity and physical properties.

The propyl group at the ortho position to the hydroxyl group introduces steric hindrance that can influence the reactivity of the hydroxyl group and the adjacent ring positions. The two chlorine atoms at the 3 and 4 positions are strong electron-withdrawing groups, which significantly impact the acidity of the phenolic proton and the electron density of the aromatic ring, thereby guiding its role in electrophilic aromatic substitution reactions.^[1]

Molecular Structure Visualization

The spatial arrangement of substituents on the phenol ring is fundamental to its chemical behavior.



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Caption: Molecular structure of **3,4-Dichloro-2-propylphenol**.

Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties of **3,4-Dichloro-2-propylphenol**. These parameters are essential for predicting its behavior in various solvent systems, its potential for bioaccumulation, and for designing appropriate reaction and purification conditions.

Property	Value	Source
CAS Registry Number	54932-67-1	[1][2]
Molecular Formula	C ₉ H ₁₀ Cl ₂ O	[1][2]
Molecular Weight	205.08 g/mol	[1][2]
IUPAC Name	3,4-dichloro-2-propylphenol	[1][2]
Canonical SMILES	<chem>CCCC1=C(C=CC(=C1Cl)Cl)O</chem>	[1][2]
logP	3.65 - 4.2	[1][2]
Topological Polar Surface Area	20.2 Å ²	[2]
Rotatable Bond Count	2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]

The high logP value indicates significant hydrophobicity, suggesting low solubility in water but good solubility in nonpolar organic solvents.[1] This is a critical consideration for selecting solvent systems for both reaction and extraction protocols.

Part 2: Synthetic Strategy and Self-Validating Protocol

The synthesis of a specific isomer like **3,4-Dichloro-2-propylphenol** presents a challenge in regioselectivity. Direct chlorination of 2-propylphenol can lead to a mixture of products due to the strong ortho, para-directing effect of the hydroxyl group.[1] An effective strategy involves a controlled, stepwise chlorination where reaction conditions are optimized to favor the desired isomer.

Experimental Protocol: Regioselective Chlorination of 2-Propylphenol

This protocol describes a robust method for the synthesis of **3,4-Dichloro-2-propylphenol**. The choice of solvent and chlorinating agent is paramount for achieving high regioselectivity. The protocol is designed to be self-validating through in-process monitoring and definitive final characterization.

Causality Behind Experimental Choices:

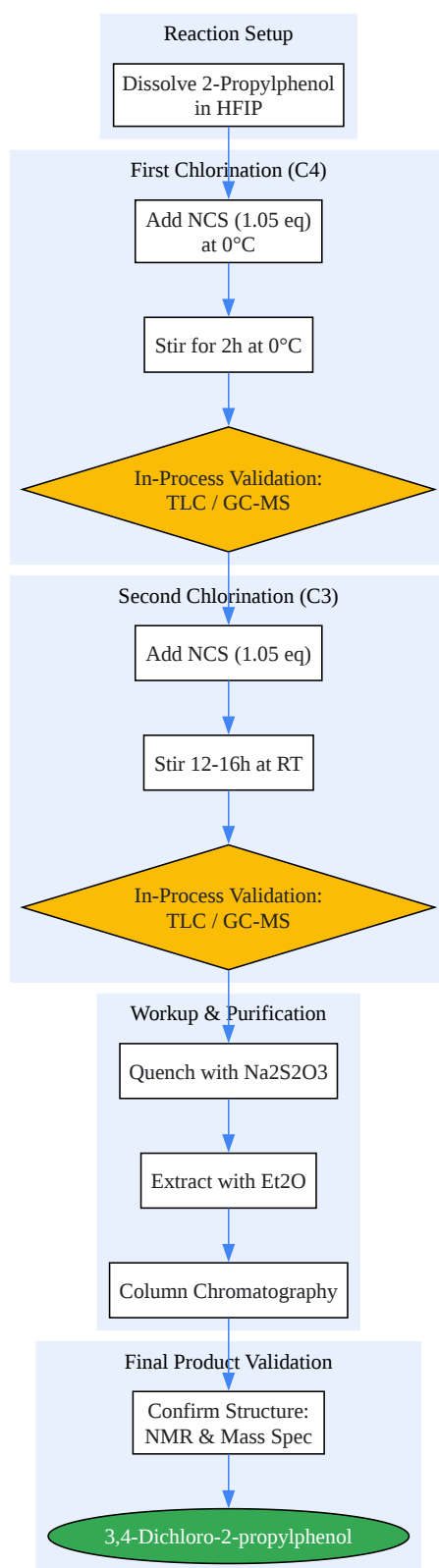
- **Starting Material:** 2-Propylphenol is selected as the precursor, as the propyl group is already in the desired position.[3]
- **Chlorinating Agent:** N-Chlorosuccinimide (NCS) is used as it is a mild and effective source of electrophilic chlorine, reducing the risk of over-chlorination compared to harsher agents like chlorine gas.
- **Solvent System:** Hexafluoroisopropanol (HFIP) is a key choice. Its ability to form strong hydrogen bonds activates the NCS, enhancing its electrophilicity while modulating the reactivity of the phenol substrate to achieve high regioselectivity.[1]

Step-by-Step Methodology:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-propylphenol (1.0 eq) in hexafluoroisopropanol (HFIP) to a concentration of 0.2 M.
- **First Chlorination (para-directing):** Cool the solution to 0°C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. The hydroxyl and propyl groups will direct this first chlorination primarily to the para-position (C4).
- **In-Process Validation 1:** After 2 hours of stirring at 0°C, take an aliquot from the reaction mixture. Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the mono-chlorinated intermediate (4-chloro-2-propylphenol).
- **Second Chlorination:** To the reaction mixture, add a second portion of NCS (1.05 eq). Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The existing substituents will now direct the second chlorination to the C3 position.

- In-Process Validation 2: Monitor the reaction progress by TLC or GC-MS until the mono-chlorinated intermediate is fully consumed.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- Final Validation: The identity and purity of the final product, **3,4-Dichloro-2-propylphenol**, must be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry to ensure the correct isomeric structure has been obtained.

Synthetic Workflow Diagram



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Caption: Workflow for the regiospecific synthesis of **3,4-Dichloro-2-propylphenol**.

Part 3: Applications in Advanced Synthesis

3,4-Dichloro-2-propylphenol is not typically an end-product but rather a valuable building block.^[1] Its utility stems from the specific functional "handles" it possesses:

- **The Phenolic Hydroxyl Group:** This group can be alkylated, acylated, or used in etherification reactions. Its acidity, increased by the adjacent chlorine atoms, makes it a potent nucleophile in its deprotonated form.
- **The Aromatic Ring:** The ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily direct the position of new functional groups. It can also participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if converted to a suitable derivative (e.g., a triflate).

This compound serves as a precursor for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals, where chlorinated aromatic structures are often sought for their metabolic stability and binding properties.^{[1][4]}

References

- 2-Propylphenol | C₉H₁₂O | CID 12570, PubChem, [\[Link\]](#)
- Understanding the Synthesis and Applications of 3,4-Dichlorophenol, Ningbo Inno Pharmchem Co.,Ltd., [\[Link\]](#)

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Sources

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